2,2-Dimethyl-4-(6-methylpiperidin-2-yl)oxolan-3-one
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Overview
Description
2,2-Dimethyl-4-(6-methylpiperidin-2-yl)oxolan-3-one is a chemical compound with the molecular formula C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 2,2-Dimethyl-4-(6-methylpiperidin-2-yl)oxolan-3-one involves multiple steps and specific reaction conditions. While detailed synthetic routes are proprietary and may vary, the general approach includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Oxolanone Ring: The oxolanone ring is introduced through a series of reactions, including cyclization and functional group transformations.
Final Assembly: The final step involves the coupling of the piperidine and oxolanone rings to form the target compound.
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.
Chemical Reactions Analysis
2,2-Dimethyl-4-(6-methylpiperidin-2-yl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2,2-Dimethyl-4-(6-methylpiperidin-2-yl)oxolan-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(6-methylpiperidin-2-yl)oxolan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2,2-Dimethyl-4-(6-methylpiperidin-2-yl)oxolan-3-one can be compared with similar compounds such as:
2,2-Dimethyl-4-(piperidin-2-yl)oxolan-3-one: This compound lacks the methyl group on the piperidine ring, which may result in different chemical and biological properties.
2,2-Dimethyl-4-(6-methylpiperidin-2-yl)tetrahydrofuran-3-one: The oxolanone ring is replaced with a tetrahydrofuran ring, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2,2-dimethyl-4-(6-methylpiperidin-2-yl)oxolan-3-one |
InChI |
InChI=1S/C12H21NO2/c1-8-5-4-6-10(13-8)9-7-15-12(2,3)11(9)14/h8-10,13H,4-7H2,1-3H3 |
InChI Key |
RFPMJBLDKDXWRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)C2COC(C2=O)(C)C |
Origin of Product |
United States |
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